REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6]([NH2:8])[CH:5]=[CH:4][N:3]=1.C([O-])(=O)C.[Na+].[I:14]Cl>C(O)(=O)C>[Cl:1][C:2]1[CH:7]=[C:6]([NH2:8])[C:5]([I:14])=[CH:4][N:3]=1 |f:1.2|
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Name
|
|
Quantity
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3 g
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Type
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reactant
|
Smiles
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ClC1=NC=CC(=C1)N
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Name
|
|
Quantity
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11.49 g
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Type
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reactant
|
Smiles
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C(C)(=O)[O-].[Na+]
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Name
|
|
Quantity
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60 mL
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Type
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solvent
|
Smiles
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C(C)(=O)O
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Name
|
|
Quantity
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3.98 g
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Type
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reactant
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Smiles
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ICl
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Control Type
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UNSPECIFIED
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Setpoint
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60 °C
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Type
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CUSTOM
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Details
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the reaction mixture stirred at 60° C. for 2 h
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction was cooled to room temperature
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Type
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CUSTOM
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Details
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quenched with 1N saturated sodium bis-sulfite solution
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Type
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EXTRACTION
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Details
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extracted with DCM
|
Type
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DRY_WITH_MATERIAL
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Details
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The organic layer was dried over sodium sulfate
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
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Type
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CUSTOM
|
Details
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The crude was purified by silica gel flash chromatography
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Reaction Time |
2 h |
Name
|
|
Type
|
product
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Smiles
|
ClC1=NC=C(C(=C1)N)I
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |